10-羟基马乔罗苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Hydroxy majoroside is not explicitly mentioned in the provided papers. However, there are studies on similar hydroxy compounds that exhibit various biological activities. For instance, 10-Hydroxy-Δ2-decenoic acid, a major component of royal jelly, has been shown to possess antibiotic activity against a range of bacteria and fungi, although it is less active than penicillin and chlortetracycline . Another compound, 10-hydroxyaloins A and B, which are oxidation products of aloin, have been synthesized and their structures were elucidated using spectroscopic methods .

Synthesis Analysis

The synthesis of hydroxy compounds can involve various methods. For example, 10-hydroxyaloins were prepared from aloin in an ammonia solution at pH 9 and separated into diastereomers using chromatographic techniques . Another synthesis approach is the environmentally friendly one-pot interaction of dimedone, hydroxylamine, and 4-hydroxy-3-methoxybenzoic aldehyde in a water-alcohol solution using citric acid or sodium dodecyl sulfate as catalysts . Additionally, 10-hydroxydecanoic acid was polymerized in benzene with polyethylene glycol-modified lipase, demonstrating a mild condition for ester bond formation .

Molecular Structure Analysis

The molecular structures of hydroxy compounds are often elucidated using spectroscopic methods. For 10-hydroxyaloins, structures were determined by FAB-MS, (1)H/(13)C-NMR, and CD spectroscopy, revealing the configurations of the diastereomers . Similarly, the structure of a 10-hydroxydecahydroacridine-1,8-dione derivative was confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry .

Chemical Reactions Analysis

Hydroxy compounds can undergo various chemical reactions. For instance, 10-hydroxydecanoic acid was polymerized through ester bond formation . Hydroxylation reactions are also common, as seen with the selective hydroxylation of 10-undecenoic acid using a light-activated hybrid P450 BM3 enzyme, yielding a monohydroxylated product at the allylic position . Another example is the hydration of oleic acid by a pseudomonad to produce 10-hydroxystearic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy compounds can vary. The 10-hydroxydecanoic acid polymer had a molecular weight of 10,000 and a polydispersity of 1.23, with decomposition temperatures of the original and hydroxylated PHU being 280°C and 200°C, respectively . The acid dissociation constant of a 10-hydroxydecahydroacridine-1,8-dione derivative was determined using UV-Vis spectroscopy, and the compound was found to be colorless in acidic and neutral solutions and pink in basic solutions .

科学研究应用

抗癌药物递送

10-羟基喜树碱(10-HCPT)是一种著名的抗癌药物,具有广泛的抗肿瘤活性。其临床应用受到溶解性差和药代动力学缺陷的限制。研究重点是为 10-HCPT 开发有效的药物递送系统,例如纳米晶体和大分子偶联物。这些系统旨在提高溶解度,增强肿瘤中的药物积累,并提高抗肿瘤功效 (Yang 等,2016),(Li、Zhao 和 Zhao,2016)。

电化学传感平台

石墨烯纳米片已被用于为 10-HCPT 创建电化学传感平台。这些平台提供了更高的灵敏度,在临床实践中可用于检测尿液等生物样品中的 10-HCPT (Ye、Yang、Wei 和 Wu,2018)。

在亚油酸转化中的作用

源自亚油酸的 10-羟基顺-12 八十八碳烯酸(10-HOE)在双歧杆菌中产生共轭亚油酸 (CLA) 的过程中起着至关重要的作用。了解这一过程对于探索 CLA 的健康益处非常重要,特别是在肠道微生物群中 (Gao 等,2019)。

营养分析

使用毛细管电泳分析了蜂王浆补充剂中的 10-羟基-2-癸烯酸(10-HDA)。此方法与食品和质量控制相关,提供了对蜂王浆营养和健康益处的见解 (Duong 等,2020)。

作用机制

Mode of Action

The exact mode of action of 10-Hydroxy majoroside remains largely unknown due to the lack of comprehensive studies on this compound .

Pharmacokinetics

Information about its bioavailability is also currently unavailable .

Result of Action

Some studies suggest that it may have antioxidant and anti-inflammatory effects

Action Environment

It is known that the compound is a methanol extract isolated from plantago asiatica , suggesting that its production and stability may be influenced by the growth conditions of the plant.

属性

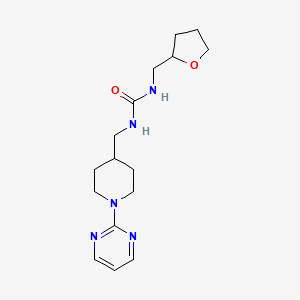

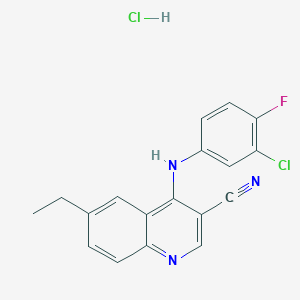

IUPAC Name |

methyl (1S,4aS,6S)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-6,9-10,12-14,16-23H,2-4H2,1H3/t6-,9+,10-,12-,13+,14-,16+,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXNCIWSRAIAR-OCGKWZSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2=C(C(CC12)O)CO)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H](C2=C([C@H](C[C@H]12)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)

![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)

![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)